(4,5-DIFLUORO-2-METHYLPHENYL)(4-METHYLPIPERIDINO)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-DIFLUORO-2-METHYLPHENYL)(4-METHYLPIPERIDINO)METHANONE is a chemical compound with the molecular formula C13H16F2N2O It is known for its unique structure, which includes a difluoromethylphenyl group and a methylpiperidino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-DIFLUORO-2-METHYLPHENYL)(4-METHYLPIPERIDINO)METHANONE typically involves the reaction of 4,5-difluoro-2-methylbenzoyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can help in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
(4,5-DIFLUORO-2-METHYLPHENYL)(4-METHYLPIPERIDINO)METHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(4,5-DIFLUORO-2-METHYLPHENYL)(4-METHYLPIPERIDINO)METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4,5-DIFLUORO-2-METHYLPHENYL)(4-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylphenyl group may enhance its binding affinity and specificity, while the methylpiperidino group can influence its pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (4,5-Difluoro-2-methylphenyl)(4-methyl-1-piperazinyl)methanone
- (4,5-Difluoro-2-methylphenyl)(4-methyl-1-piperidinyl)methanone
Uniqueness
(4,5-DIFLUORO-2-METHYLPHENYL)(4-METHYLPIPERIDINO)METHANONE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its difluoromethylphenyl group provides enhanced stability and reactivity, while the methylpiperidino group contributes to its solubility and pharmacokinetic profile.
Properties
IUPAC Name |
(4,5-difluoro-2-methylphenyl)-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO/c1-9-3-5-17(6-4-9)14(18)11-8-13(16)12(15)7-10(11)2/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVSMYGMJLJCRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=C(C=C2C)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.